NSC 207895

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

XI-006 hat verschiedene Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Krebsbiologie und pharmazeutische Chemie:

Krebsforschung: XI-006 wird verwendet, um die Rolle von MDMX bei Krebs zu untersuchen und das therapeutische Potenzial der gezielten Ansteuerung von MDMX zu erforschen, um p53 zu aktivieren und Apoptose in Krebszellen zu induzieren

Arzneimittelentwicklung: XI-006 dient als Leitstruktur für die Entwicklung neuer Antitumormittel, die die MDMX-p53-Interaktion angreifen.

Molekulare Biologie: Forscher verwenden XI-006, um die molekularen Mechanismen zu untersuchen, die der Aktivierung von p53 und der Regulation der Apoptose zugrunde liegen.

Wirkmechanismus

XI-006 übt seine Wirkung aus, indem es die Expression von MDMX hemmt, einem Protein, das den Tumorsuppressor p53 negativ reguliert. Durch die Hemmung von MDMX stabilisiert und aktiviert XI-006 p53, was zur Induktion von proapoptotischen Genen wie PUMA, BAX und PIG3 führt. Diese Aktivierung von p53 führt in Krebszellen zu einem Zellzyklusarrest und Apoptose . Zusätzlich wurde gezeigt, dass XI-006 die Zellteilung und die Zyklusregulatoren wie KIF20A und GPSM2 hemmt .

Wirkmechanismus

Target of Action

NSC 207895, also known as XI-006, is primarily targeted towards MDMX . MDMX is a negative regulator of the tumor suppressor protein p53 . The role of MDMX is to inhibit the transcriptional activity of p53, thereby regulating the activation of p53 target genes .

Mode of Action

This compound acts by downregulating the activity of the MDMX promoter . This leads to a decrease in both the mRNA and protein levels of MDMX . The suppression of MDMX results in the enhancement of p53 stabilization and activation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the p53 pathway . By inhibiting MDMX, this compound allows for the stabilization and activation of p53 . This leads to the upregulation of p53 downstream genes, which can mediate further cellular responses .

Pharmacokinetics

It is known that this compound is a benzofuroxan derivative and is less toxic

Result of Action

The result of this compound’s action is the activation of p53 . This leads to the upregulation of p53 downstream genes, which can mediate further cellular responses . In particular, this compound has been shown to induce apoptosis in cancer cells that are more sensitive to MDMX inhibition .

Biochemische Analyse

Biochemical Properties

NSC 207895 plays a significant role in biochemical reactions. It acts as an activator of p53, a protein that regulates the cell cycle and acts as a tumor suppressor . This compound interacts with the MDMX protein, a negative regulator of p53 . By suppressing MDMX promoter transcription activity, this compound enhances p53 stabilization and activation .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It downregulates the MDMX protein level in MCF-7, LNCaP, and A549 cells . This leads to enhanced p53 stabilization and activation, influencing cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules and changes in gene expression. It suppresses MDMX promoter transcription activity, leading to enhanced p53 stabilization and activation . This results in an upregulation of the p53 downstream gene MDM2 production, which in turn could mediate further cellular MDMX proteolytic degradation .

Metabolic Pathways

Vorbereitungsmethoden

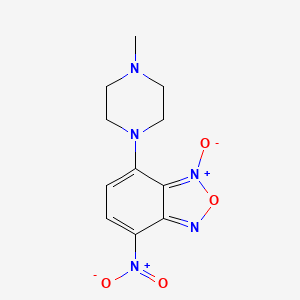

XI-006 ist ein Derivat von Nitrobenzofuroxan. Die Synthese von XI-006 beinhaltet die Reaktion von 4-Nitro-2,1,3-Benzoxadiazol mit 4-Methylpiperazin unter bestimmten Bedingungen. Die Reaktion erfordert typischerweise ein Lösungsmittel wie Dimethylsulfoxid (DMSO) und wird bei Raumtemperatur durchgeführt .

Analyse Chemischer Reaktionen

XI-006 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: XI-006 kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.

Reduktion: Die Nitrogruppe in XI-006 kann unter Verwendung von Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Katalysators zu einer Aminogruppe reduziert werden.

Substitution: XI-006 kann nucleophile Substitutionsreaktionen eingehen, bei denen die Nitrogruppe durch andere Nucleophile ersetzt wird.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Wasserstoffgas, Katalysatoren und Nucleophile. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab.

Vergleich Mit ähnlichen Verbindungen

XI-006 ähnelt anderen niedermolekularen Inhibitoren, die die MDMX-p53-Interaktion angreifen, wie XI-011 und XI-032. XI-006 ist einzigartig in seiner Fähigkeit, eine potente Apoptose in Krebszellen bei niedrigen mikromolaren Konzentrationen zu induzieren . Im Folgenden sind einige ähnliche Verbindungen aufgeführt:

XI-011: Ein weiterer niedermolekularer Inhibitor, der MDMX angreift und p53 aktiviert.

XI-032: Ähnlich wie XI-006 hemmt diese Verbindung auch MDMX und aktiviert p53.

XI-006 sticht aufgrund seiner hohen Potenz und Wirksamkeit bei der Induktion von Apoptose in Krebszellen hervor, was es zu einem wertvollen Werkzeug für die Krebsforschung und die Arzneimittelentwicklung macht .

Eigenschaften

IUPAC Name |

4-(4-methylpiperazin-1-yl)-7-nitro-3-oxido-2,1,3-benzoxadiazol-3-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5O4/c1-13-4-6-14(7-5-13)9-3-2-8(15(17)18)10-11(9)16(19)20-12-10/h2-3H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWFZDJLPWDCQIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=C(C3=NO[N+](=C23)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50206858 | |

| Record name | Benzofurazan, 7-(4-methyl-1-piperazinyl)-4-nitro-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50206858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58131-57-0 | |

| Record name | 4-(4-Methyl-1-piperazinyl)-7-nitro-2,1,3-benzoxadiazole 3-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58131-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzofurazan, 7-(4-methyl-1-piperazinyl)-4-nitro-, 1-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058131570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzofurazan, 3-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179940 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzofurazan, 3-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=207895 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzofurazan, 7-(4-methyl-1-piperazinyl)-4-nitro-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50206858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-methylpiperazin-1-yl)-7-nitro-3-oxido-2,1,3-benzoxadiazol-3-ium | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63J576F4C5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9,10-Anthracenedione, 1-[(7-oxo-7H-benz[de]anthracen-3-yl)amino]-](/img/structure/B1680122.png)

![2-amino-N-[4-chloro-2-(1H-pyrrole-2-carbonyl)phenyl]acetamide](/img/structure/B1680123.png)

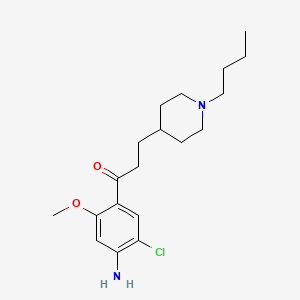

![1-(4-Amino-5-chloro-2-methoxyphenyl)-3-[1-butyl-4-piperidinyl]-1-propanone hydrochloride](/img/structure/B1680134.png)

![4-(7-hydroxy-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ylamino)benzonitrile](/img/structure/B1680135.png)

![[(6S,8S,9R,10S,11S,13S,14S,16S,17R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-17-methylsulfanylcarbonyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B1680136.png)